molecular formula C16H19N3O4S B2542157 N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide CAS No. 688054-15-1

N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide

Cat. No. B2542157
CAS RN: 688054-15-1
M. Wt: 349.41
InChI Key: RKAMKIQRUBSUSV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a quinazoline group, which is a type of heterocyclic compound. Quinazolines are found in many pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the quinazoline group and other functional groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The quinazoline group, for example, might undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound. These properties could be predicted using computational chemistry methods .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in medicine or other fields .

properties

IUPAC Name

4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-9(2)17-14(20)4-3-5-19-15(21)10-6-12-13(23-8-22-12)7-11(10)18-16(19)24/h6-7,9H,3-5,8H2,1-2H3,(H,17,20)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAMKIQRUBSUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide

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